molecular formula C13H8BrClN2OS B154305 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one CAS No. 40017-65-0

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one

Cat. No. B154305
CAS RN: 40017-65-0
M. Wt: 355.64 g/mol
InChI Key: OIWLJXGKXRTFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one, also known as BCTD, is a chemical compound that belongs to the family of thienodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one exerts its pharmacological effects by inhibiting the activity of Rho kinase. This protein is involved in the regulation of various cellular processes, including actin cytoskeleton organization, gene expression, and cell adhesion. By inhibiting Rho kinase activity, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can modulate these cellular processes, leading to its anti-inflammatory, anti-cancer, and neuroprotective effects.

Biochemical And Physiological Effects

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been shown to possess various biochemical and physiological effects. It has been found to suppress the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess potent and selective inhibitory activity against Rho kinase. However, one limitation of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one is its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has also been shown to possess anti-cancer activity, and further research could explore its potential use in combination with other anti-cancer agents. Additionally, 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to improve cognitive function in animal models of Alzheimer's disease, and further research could investigate its potential use as a therapeutic agent for this disease.

Synthesis Methods

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one can be synthesized using a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-mercaptothiazoline to produce 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid. The subsequent reaction of this compound with bromine and acetic anhydride yields 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one.

Scientific Research Applications

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one has been found to inhibit the activity of a protein called Rho kinase, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.

properties

CAS RN

40017-65-0

Product Name

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one

Molecular Formula

C13H8BrClN2OS

Molecular Weight

355.64 g/mol

IUPAC Name

7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one

InChI

InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18)

InChI Key

OIWLJXGKXRTFQL-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br

SMILES

C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br

Origin of Product

United States

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